molecular formula C12H21NO4 B13637390 Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate

Cat. No.: B13637390
M. Wt: 243.30 g/mol
InChI Key: IXYMSGALBOKTRC-UHFFFAOYSA-N
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Description

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate is a chemical compound with the molecular formula C12H21NO4 It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-1,4-oxazepane-4-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Tert-butyl 6-carboxy-1,4-oxazepane-4-carboxylate.

    Reduction: Tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.

    Substitution: Various substituted oxazepanes depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The acetyl group can participate in hydrogen bonding or hydrophobic interactions, which are crucial for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: Similar structure but with an oxo group instead of an acetyl group.

    Tert-butyl 6-ethynyl-1,4-oxazepane-4-carboxylate: Contains an ethynyl group instead of an acetyl group.

    Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate: Contains a methylene group instead of an acetyl group.

Uniqueness

Tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate is unique due to the presence of the acetyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 6-acetyl-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H21NO4/c1-9(14)10-7-13(5-6-16-8-10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3

InChI Key

IXYMSGALBOKTRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CCOC1)C(=O)OC(C)(C)C

Origin of Product

United States

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